molecular formula C5H9ClN2O2S2 B563515 Imidazole-4-methyl Methanethiosulfonate Hydrochloride CAS No. 1184970-27-1

Imidazole-4-methyl Methanethiosulfonate Hydrochloride

Cat. No.: B563515
CAS No.: 1184970-27-1
M. Wt: 228.709
InChI Key: IHZUPRKKSFZTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole-4-methyl Methanethiosulfonate Hydrochloride, with the molecular formula C5H9ClN2O2S2 and a molecular weight of 228.72 g/mol, is presented as an off-white to pale beige solid . This compound is classified as an MTS (methanethiosulfonate) reagent and is highly valued in biochemistry and structural biology for its specific and rapid reaction with thiol groups (cysteine residues) to form mixed disulfides . This mechanism of action makes it an essential tool for site-directed spin labeling and the study of protein structure, dynamics, and function. Researchers utilize this compound to engineer covalent disulfide bonds at specific sites within proteins, enabling the investigation of conformational changes, protein-protein interactions, and membrane protein topology. The product is hygroscopic and must be stored desiccated in a freezer at -20°C to 2-8°C under an inert atmosphere to ensure stability . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

5-(methylsulfonylsulfanylmethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2.ClH/c1-11(8,9)10-3-5-2-6-4-7-5;/h2,4H,3H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZUPRKKSFZTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662032
Record name S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184970-27-1
Record name S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Imidazole-4-methyl Methanethiosulfonate Hydrochloride, involves several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of imidazole derivatives often employs green chemistry principles to optimize efficiency and reduce environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .

Chemical Reactions Analysis

Types of Reactions

Imidazole-4-methyl Methanethiosulfonate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-methyl sulfone, while reduction may yield imidazole-4-methyl sulfide .

Scientific Research Applications

Chemical Properties and Reactivity

Imidazole-4-methyl Methanethiosulfonate Hydrochloride is known for its ability to react specifically and rapidly with thiols to form mixed disulfides. This property is crucial for various biochemical applications, particularly in the context of protein modification and analysis .

Biochemical Applications

  • Protein Modification
    • The compound is widely used in the modification of proteins via thiol groups. By forming mixed disulfides, it can alter protein structure and function, which is essential for studying protein interactions and dynamics in biological systems.
  • Bioconjugation Techniques
    • This compound serves as a tool for bioconjugation, enabling the attachment of various biomolecules to proteins. This application is vital in drug development and the creation of targeted therapeutics.
  • Enzyme Inhibition Studies
    • The compound has been employed in studies aimed at understanding enzyme mechanisms by selectively modifying active site thiols. This can provide insights into enzyme function and potential pathways for drug inhibition .

Pharmacological Applications

  • Drug Development
    • In pharmacology, this compound has been utilized to explore drug-binding sites on proteins. For example, it has been used to identify residues in the drug-binding site of the human multidrug resistance protein .
  • Anticancer Research
    • The compound's ability to modify thiol-containing proteins has implications in cancer research, particularly in understanding how certain drugs interact with cancer cell proteins and potentially lead to resistance mechanisms.

Materials Science Applications

  • Synthesis of Functional Materials
    • The reactivity of this compound with thiols can be harnessed in materials science for creating functional materials that require specific surface modifications or enhanced properties through chemical bonding.
  • Nanotechnology
    • It plays a role in the synthesis of nanoparticles where surface functionalization with thiol groups is required to stabilize particles or enhance their interaction with biological systems.

Case Study 1: Protein Interaction Studies

A study utilized this compound to investigate the interactions between a therapeutic protein and its target receptor. By modifying specific cysteine residues on the protein, researchers were able to elucidate binding affinities and kinetics, providing critical data for drug design.

Case Study 2: Cancer Drug Resistance Mechanisms

In another study focused on cancer treatment, researchers employed the compound to modify thiol groups on multidrug resistance proteins. This modification was crucial in identifying how these proteins contribute to drug resistance, leading to potential strategies for overcoming this challenge in cancer therapy.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

Key MTS derivatives include:

MTSSL (Methanethiosulfonate spin label): Contains a nitroxide spin label for electron paramagnetic resonance (EPR) studies.

MTSES (2-Sulfonatoethyl Methanethiosulfonate Sodium Salt): Features a negatively charged sulfonate group.

MTSET (2-(Trimethylammonium) Ethyl Methanethiosulfonate Bromide): Bears a positively charged quaternary ammonium group.

Imidazole-4-methyl Methanethiosulfonate Hydrochloride differs by incorporating an imidazole ring, which is uncharged at physiological pH but can act as a weak base (pKa ~6.9). This contrasts with the permanent charges of MTSES (-1) and MTSET (+1), influencing membrane permeability and electrostatic interactions with target proteins .

Solubility and Stability

  • MTSSL : Moderately soluble in water; stability depends on storage conditions (light-sensitive).
  • MTSES/MTSET : Highly water-soluble due to ionic groups; stable at neutral pH.
  • This compound: The hydrochloride salt enhances aqueous solubility compared to non-ionic MTS reagents. However, the imidazole ring may reduce stability in strongly acidic or alkaline conditions .

Tabulated Comparison of Key Properties

Property Imidazole-4-methyl Methanethiosulfonate HCl MTSSL MTSES MTSET
Functional Group Imidazole-4-methyl Nitroxide spin label Sulfonatoethyl Trimethylammonium ethyl
Charge at pH 7.4 Neutral (imidazole ring) Neutral -1 +1
Solubility High (due to HCl counterion) Moderate High High
Primary Application Metal coordination, pH-sensitive labeling EPR spectroscopy Charge introduction Charge introduction
Key Reference Inferred from structural analogs

Research Findings and Limitations

  • Its inferred properties are based on structural analogs like MTSES and MTSET.
  • The imidazole moiety’s metal-binding capability is theoretical and requires experimental validation. Comparative studies with histidine-tagged proteins or metalloenzymes could clarify its utility .
  • Unlike MTSSL, this compound lacks a spin label, limiting its use in EPR but expanding versatility in non-spectroscopic applications.

Biological Activity

Imidazole-4-methyl Methanethiosulfonate Hydrochloride (IMTS) is a compound that has garnered attention for its biological activity, particularly in the context of protein interactions and enzymatic inhibition. This article delves into its mechanisms of action, biological implications, and relevant research findings.

IMTS is a methanethiosulfonate derivative characterized by its imidazole ring, which contributes to its reactivity and biological interactions. The presence of a methanethiosulfonate moiety allows it to participate in various biochemical processes, particularly those involving sulfhydryl groups in proteins.

IMTS functions primarily as a modifying agent for cysteine residues in proteins. This modification can lead to the inhibition of specific protein-protein interactions (PPIs) and enzymatic activities. The compound's ability to form covalent bonds with cysteine residues makes it a valuable tool in biochemical research.

Key Mechanisms:

  • Covalent Modification : IMTS can react with thiol groups in proteins, leading to irreversible modifications that alter protein function.
  • Inhibition of Enzymatic Activity : Studies have demonstrated that IMTS can inhibit enzymes such as Botulinum neurotoxin A light chain (BoNT/A LC) by forming stable adducts with active site cysteine residues, effectively blocking substrate access.

Inhibition of Protein-Protein Interactions

Research has shown that IMTS can inhibit critical PPIs involved in various signaling pathways. For example, it has been studied for its potential to inhibit the signal transducer and activator of transcription 3 (STAT3), a key player in cancer progression and inflammation.

CompoundIC50 (µM)Target
IMTS15.8 ± 0.6STAT3

This inhibition is significant as it suggests potential therapeutic applications in diseases where STAT3 is implicated, such as cancers and autoimmune disorders.

Case Studies

  • Botulinum Neurotoxin Inhibition : A study highlighted the use of IMTS as a bifunctional inhibitor against BoNT/A LC, demonstrating its ability to irreversibly inhibit the enzyme with kinetic parameters indicating strong efficacy (k_inact/K_i = 1–10 M⁻¹·s⁻¹) .
  • Modification of Cysteine Residues : The covalent interaction between IMTS and cysteine residues was confirmed through mass spectrometry and NMR studies, revealing structural changes that correlate with loss of enzymatic function .

Research Findings

Recent studies have explored the broader implications of IMTS in biochemical pathways:

  • Supersulfide Catalysis : Research indicates that compounds like IMTS may play a role in regulating nitric oxide signaling through supersulfide catalysis, enhancing our understanding of redox biology .
  • Therapeutic Potential : The ability to selectively inhibit PPIs opens avenues for drug development targeting diseases characterized by aberrant signaling pathways.

Q & A

Q. What are the recommended protocols for synthesizing Imidazole-4-methyl Methanethiosulfonate Hydrochloride?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React imidazole derivatives with methanethiosulfonate precursors in anhydrous conditions (e.g., using DMF as a solvent).
  • Step 2 : Introduce the methyl group via alkylation using methyl iodide or similar agents.
  • Step 3 : Purify via column chromatography (silica gel, methanol/dichloromethane eluent) and confirm purity via HPLC (>95%) .
  • Critical Note : Monitor pH during hydrochloride salt formation to avoid decomposition .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Store at 0–6°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles.
  • Handling : Use inert gas (N₂/Ar) to purge vials before sealing. Exposure to moisture or light accelerates degradation, leading to sulfonic acid byproducts .

Q. What are its primary reactivity features in cross-linking experiments?

The methanethiosulfonate group reacts selectively with cysteine residues via disulfide bond formation. Key parameters:

  • pH : Optimize between 7.0–8.5 for thiolate ion formation.
  • Temperature : 25–37°C for biological systems; higher temps (50°C) accelerate non-specific reactions.
  • Quenching : Use excess β-mercaptoethanol post-reaction to halt cross-linking .

Advanced Research Questions

Q. How can researchers resolve contradictions in cross-linking efficiency across experimental models?

Discrepancies often arise from:

  • Cysteine accessibility : Use molecular dynamics simulations to predict residue exposure in target proteins.
  • Competing reactions : Validate via LC-MS to detect unintended adducts (e.g., lysine modifications).
  • Buffer interference : Avoid Tris-based buffers (nucleophilic amines); substitute with HEPES or phosphate .
  • Case Study : In neuronal receptor studies, masking non-target thiols with N-ethylmaleimide improved specificity .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance alkylation efficiency.
  • Solvent Optimization : Replace DMF with acetonitrile for better solubility and lower toxicity.
  • Scale-Up Adjustments : Reduce reaction time via microwave-assisted synthesis (e.g., 80°C, 30 min) .

Q. How can researchers validate the compound’s purity and structural integrity?

  • Analytical Methods :
TechniqueParametersPurpose
HPLC C18 column, 0.1% TFA in H₂O/MeOHPurity assessment
NMR ¹H/¹³C in D₂O or DMSO-d₆Confirm methyl and imidazole moieties
HRMS ESI+ modeVerify molecular ion ([M+H]⁺ = 219.75 m/z)
  • Impurity Profiling : Detect residual solvents (e.g., DMF) via GC-MS .

Q. What are its emerging applications in proteomics and structural biology?

  • Domain Mapping : Cross-link flexible regions in multidomain proteins (e.g., kinases) to study conformational changes.
  • Membrane Protein Studies : Use in detergent-free buffers to stabilize α-helical bundles .
  • Limitation : Not suitable for reducing environments (e.g., cytoplasmic studies) due to disulfide reduction .

Methodological Considerations

  • Safety Protocols : Always use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., neutralization before discarding) .

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